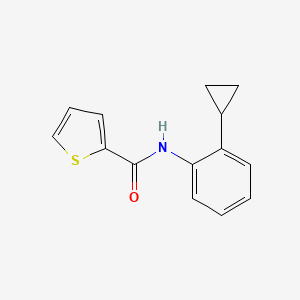![molecular formula C17H24N2O3S B5874757 ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B5874757.png)
ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a common structural motif in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine ring. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethyl oxalate under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the piperazine derivative with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.
Acetylation: The final step involves acetylation of the piperazine derivative using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学研究应用
ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its bioactivity by interacting with thiol groups in proteins.
相似化合物的比较
Similar Compounds
ETHYL 4-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE: shares similarities with other piperazine derivatives such as:
Uniqueness
The unique combination of the piperazine ring and the sulfanyl group in this compound provides distinct chemical properties and potential biological activities that are not observed in other similar compounds.
属性
IUPAC Name |
ethyl 4-[2-[(2-methylphenyl)methylsulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-10-8-18(9-11-19)16(20)13-23-12-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSYTPYXSPPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![CYCLOHEXYL[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5874677.png)
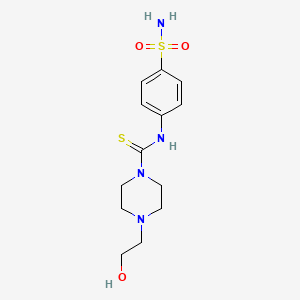
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-NITROBENZAMIDE](/img/structure/B5874699.png)
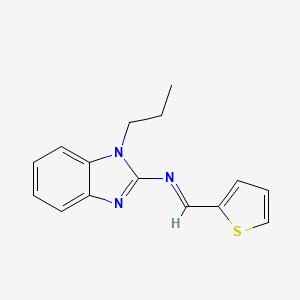
![3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5874716.png)
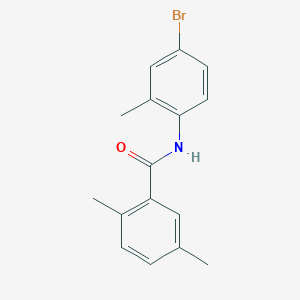
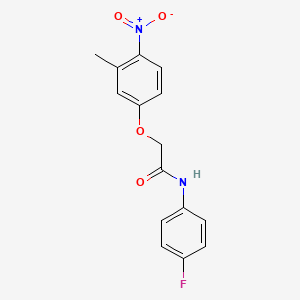
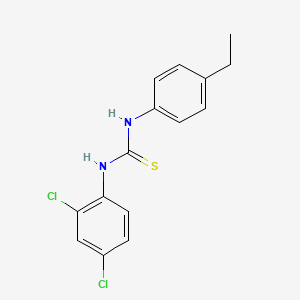
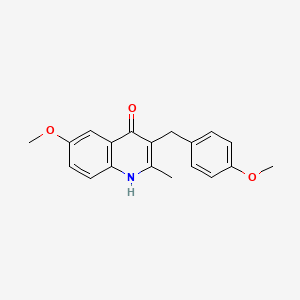
![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5874787.png)
